2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H20N4O3S and its molecular weight is 372.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiviral Activity
- Synthesis and Antiviral Activity : This compound is used as a starting material for synthesizing various heterocyclic compounds. These compounds have been evaluated for their cytotoxicity and antiviral activities, including anti-HSV1 and anti-HAV-MBB activity (Attaby et al., 2006).
Antimicrobial and Antimycobacterial Evaluation
- Antimicrobial and Antimycobacterial Evaluation : A series of derivatives of this compound have been synthesized and screened for antimicrobial and antimycobacterial activities. Some derivatives showed potent activity against strains of Candida and also demonstrated antimycobacterial effects (Narasimhan et al., 2011).
Antifungal Activity
- Antifungal Activity : Compounds derived from this chemical have been synthesized and tested for their in vitro antifungal activity against strains of Candida (Mamolo et al., 2003).
Anticancer Activity
- Anticancer Activity : Derivatives of this compound have been synthesized and evaluated for their anticancer activity. Some of these derivatives have shown promising results against various cancer cell lines (Kumar et al., 2013).
Chemical Structure Analysis
- Chemical Structure Analysis : The compound has been identified and characterized in various studies using techniques like gas chromatography–mass spectrometry, liquid chromatography, nuclear magnetic resonance spectroscopy, and X-ray crystallography (Bijlsma et al., 2015).
Mechanism of Action
Target of action
The compound contains an imidazole ring, which is a common feature in many biologically active molecules. Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors . The specific target would depend on the overall structure and properties of the compound.
Mode of action
The mode of action would depend on the specific target of the compound. Generally, compounds bind to their targets and modulate their activity, leading to changes in cellular processes .
Biochemical pathways
The affected pathways would depend on the specific target and mode of action of the compound. Imidazole derivatives are involved in a wide range of biochemical pathways .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. These effects could range from changes in enzyme activity to modulation of signal transduction pathways .
Properties
IUPAC Name |
2-[5-(3-nitrophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-2-8-21-16(14-6-5-7-15(11-14)22(24)25)12-19-18(21)26-13-17(23)20-9-3-4-10-20/h2,5-7,11-12H,1,3-4,8-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPVVVMBXUGJQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CN=C1SCC(=O)N2CCCC2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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